N-Methyl Ziprasidone-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Ziprasidone-d8 is a labeled analogue of N-Methyl Ziprasidone, which is a degradation product of the serotonin (5HT2) and dopamine (D2) receptor antagonist Ziprasidone . This compound is used primarily in scientific research, particularly in the fields of pharmacokinetics and bioanalytical studies.
Preparation Methods
The preparation of N-Methyl Ziprasidone-d8 involves several synthetic routes and reaction conditions. One common method is the solvent-evaporation method, which is used to formulate ziprasidone-phospholipid complexes . This method involves the use of Fourier transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) to characterize the complexes . Another method involves the use of novel intermediates and a purification process to obtain high-purity ziprasidone and its derivatives .
Chemical Reactions Analysis
N-Methyl Ziprasidone-d8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include silylation with trimethylsilylchloride in methylene chloride, followed by reaction with 5-(2-chloroethyl)-6-chloro-oxindole in the presence of sodium carbonate . Major products formed from these reactions include high-purity ziprasidone and its derivatives .
Scientific Research Applications
N-Methyl Ziprasidone-d8 has a wide range of scientific research applications. It is used as an internal standard in bioanalytical methods for the quantification of ziprasidone in biological samples . This compound is also used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of ziprasidone . Additionally, this compound is used in the development of new formulations of ziprasidone with enhanced bioavailability and reduced food effects .
Mechanism of Action
The mechanism of action of N-Methyl Ziprasidone-d8 is related to its role as a labeled analogue of ziprasidone. Ziprasidone exerts its effects by antagonizing serotonin (5HT2) and dopamine (D2) receptors . This antagonism helps to manage symptoms of schizophrenia and bipolar disorder by modulating neurotransmitter activity in the brain . The molecular targets and pathways involved include the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia .
Comparison with Similar Compounds
N-Methyl Ziprasidone-d8 is unique compared to other similar compounds due to its labeled nature, which makes it particularly useful in bioanalytical and pharmacokinetic studies. Similar compounds include other labeled analogues of ziprasidone, such as ziprasidone-d8 . These compounds share similar chemical properties and applications but differ in their specific labeling and use in research.
Properties
Molecular Formula |
C22H23ClN4OS |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C22H23ClN4OS/c1-25-19-14-18(23)15(12-16(19)13-21(25)28)6-7-26-8-10-27(11-9-26)22-17-4-2-3-5-20(17)29-24-22/h2-5,12,14H,6-11,13H2,1H3/i8D2,9D2,10D2,11D2 |
InChI Key |
LKEGLIWDBDMJSE-JNJBWJDISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3C)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H] |
Canonical SMILES |
CN1C(=O)CC2=CC(=C(C=C21)Cl)CCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.